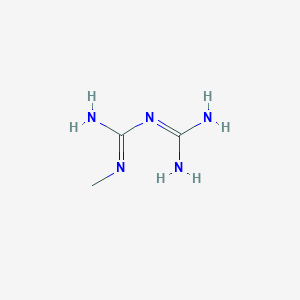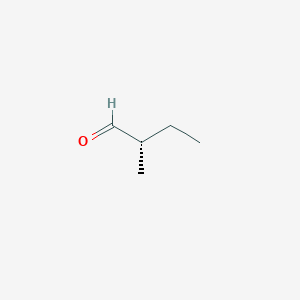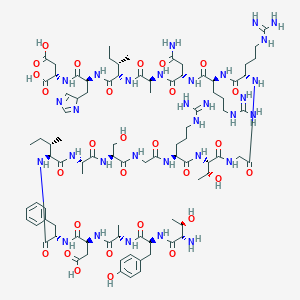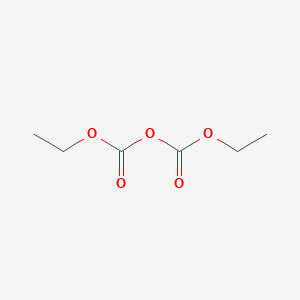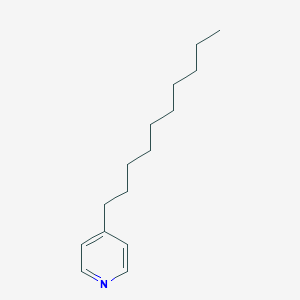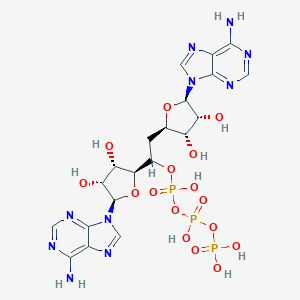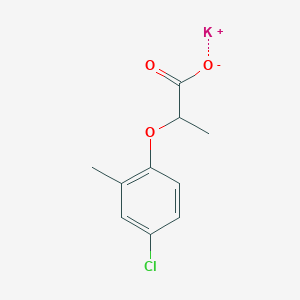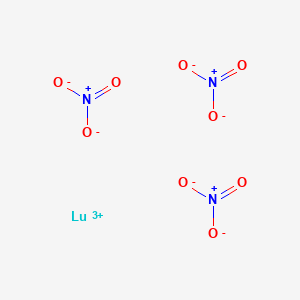
Lutetium nitrate
Overview
Description
Lutetium nitrate is an inorganic compound formed by the reaction of lutetium and nitric acid. It is a salt with the chemical formula Lu(NO₃)₃. This compound forms colorless crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. It is also known to form crystalline hydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium nitrate can be synthesized by dissolving lutetium oxide (Lu₂O₃) in nitric acid (HNO₃). The reaction proceeds as follows:
Lu2O3+6HNO3→2Lu(NO3)3+3H2O
To obtain anhydrous this compound, powdered lutetium metal can be added to nitrogen dioxide (NO₂) dissolved in ethyl acetate. This method ensures the formation of this compound without the presence of water.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting lutetium oxide with concentrated nitric acid. The resulting solution is then evaporated to obtain this compound crystals. The process is carefully controlled to prevent the formation of unwanted by-products and to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lutetium nitrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form lutetium oxynitrate (LuONO₃) and further heating leads to the formation of lutetium oxide (Lu₂O₃).
Reaction with Ammonium Fluoride: this compound reacts with ammonium fluoride (NH₄F) to form ammonium hexafluoroluthenate.
Common Reagents and Conditions
Thermal Decomposition: This reaction typically occurs at elevated temperatures and involves the release of water, nitric acid, nitrogen dioxide, and oxygen.
Reaction with Ammonium Fluoride: This reaction is carried out in an aqueous medium at room temperature.
Major Products Formed
Thermal Decomposition: The major products are lutetium oxynitrate and lutetium oxide.
Reaction with Ammonium Fluoride: The major product is ammonium hexafluoroluthenate.
Scientific Research Applications
Lutetium nitrate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in the preparation of lutetium-based radiopharmaceuticals for medical imaging and cancer treatment.
Medicine: It is used in the production of lutetium-177, a radioisotope used in targeted radiotherapy for treating certain types of cancer.
Industry: this compound is used in the production of laser crystals and other advanced materials.
Mechanism of Action
The mechanism of action of lutetium nitrate depends on its application. In the context of radiopharmaceuticals, this compound is used to produce lutetium-177, which emits beta radiation. This radiation targets and destroys cancer cells by causing DNA damage, leading to cell death. The molecular targets and pathways involved include the somatostatin receptors on the surface of cancer cells, which bind to the radiopharmaceutical and facilitate its uptake into the cells.
Comparison with Similar Compounds
Lutetium nitrate can be compared with other rare earth nitrates, such as terbium nitrate and gadolinium nitrate. While all these compounds share similar chemical properties, this compound is unique due to its specific applications in radiopharmaceuticals and advanced materials. The following table highlights some key differences:
| Compound | Chemical Formula | Major Applications |
|---|---|---|
| This compound | Lu(NO₃)₃ | Radiopharmaceuticals, laser crystals |
| Terbium nitrate | Tb(NO₃)₃ | Phosphors, magneto-optic materials |
| Gadolinium nitrate | Gd(NO₃)₃ | MRI contrast agents, neutron capture therapy |
This compound stands out for its use in targeted cancer therapy, which is not a common application for other rare earth nitrates.
Properties
IUPAC Name |
lutetium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRNQTOXCXOSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LuN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890641 | |
| Record name | Lutetium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-67-9 | |
| Record name | Lutetium(III) nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, lutetium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lutetium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lutetium(III) nitrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N434Y42LL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






